molecular formula C16H25NO B584991 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol CAS No. 1346605-18-2

4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol

Cat. No.: B584991
CAS No.: 1346605-18-2
M. Wt: 247.382
InChI Key: BKCFZQQZVCEESN-UHFFFAOYSA-N
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Description

“4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol” is an impurity of Venlafaxine . Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI) that is used as an antidepressant . It affects serotonergic transmission, noradrenergic systems, and dopaminergic neurotransmission .


Synthesis Analysis

The synthesis of “this compound” can be achieved from Venlafaxine hydrochloride .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H25NO . The molecular weight is 247.38 .


Physical And Chemical Properties Analysis

The compound is a white to off-white powder . It is hygroscopic and has a melting point of >75°C (dec.) . It is soluble in DMSO: >20mg/mL .

Scientific Research Applications

  • Catalysis and Synthesis : 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been used as a recyclable catalyst for the acylation of inert alcohols and phenols. This research sheds light on reaction mechanisms and catalyst regeneration (Liu, Ma, Liu, & Wang, 2014).

  • Complex Formation in Metal Ligands : Studies have demonstrated the synthesis of mono- and bis-tetrazolato complexes of various metals using compounds similar to 4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol. These complexes have potential applications in coordination chemistry and materials science (Ghosh Mukhopadhyay et al., 2009).

  • Phosphatase-Like Activity of Zinc Complexes : Research on phenol-based ligands similar to this compound has led to the formation of dinuclear zinc complexes. These complexes exhibit phosphatase-like activity, indicating potential biomedical applications (Abe et al., 2001).

  • Reactions with Glutathione : The interactions of 4-(Dimethylamino)phenol (DMAP), a related compound, with glutathione were studied, revealing insights into oxidation and addition reactions. Such studies are important in understanding biochemical pathways and drug interactions (Ludwig & Eyer, 1995).

  • Catalysis in Organic Synthesis : The copper(I)-catalyzed tandem transformation of C-S coupling/C-H functionalization has been studied using related compounds. This research is significant for the development of new synthetic methodologies (Xu, Wan, Mao, & Pan, 2010).

Mechanism of Action

Target of Action

Rac Deoxy-O-desmethyl Venlafaxine, also known as “racDeoxy-O-desmethylVenlafaxine” or “4-[1-Cyclohexyl-2-(dimethylamino)ethyl]phenol”, is a metabolite of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) . Therefore, it’s reasonable to infer that Rac Deoxy-O-desmethyl Venlafaxine may also target the serotonin and norepinephrine transporters, inhibiting their reuptake and increasing the levels of these neurotransmitters in the synaptic cleft .

Mode of Action

The exact mechanism of action of Rac Deoxy-O-desmethyl Venlafaxine is unknown. It is thought to potentiate the neurotransmitters serotonin and norepinephrine in the central nervous system through the inhibition of their reuptake . This results in an increase in the extracellular concentrations of these neurotransmitters and subsequent enhancement of neurotransmission .

Biochemical Pathways

The biochemical pathways affected by Rac Deoxy-O-desmethyl Venlafaxine are likely to be those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can enhance the signaling pathways mediated by these neurotransmitters, potentially leading to downstream effects such as mood elevation .

Pharmacokinetics

Venlafaxine is primarily metabolized into the active metabolite O-desmethyl-Venlafaxine (ODV), which has serotonin and norepinephrine reuptake inhibition properties . The mean plasma half-lives of Venlafaxine and ODV are 5(±2) hours and 11(±2) hours, respectively . Steady-state concentrations of Venlafaxine and ODV are attained within 3 days of oral multiple-dose therapy

Result of Action

The molecular and cellular effects of Rac Deoxy-O-desmethyl Venlafaxine’s action are likely to be related to its potential effects on serotonin and norepinephrine neurotransmission. By increasing the levels of these neurotransmitters in the synaptic cleft, the compound may enhance neurotransmission and lead to effects such as mood elevation .

Safety and Hazards

The compound is labeled with the GHS07 symbol, indicating that it can cause eye irritation . The recommended safety measures are to rinse cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

4-[1-cyclohexyl-2-(dimethylamino)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h8-11,13,16,18H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKCFZQQZVCEESN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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